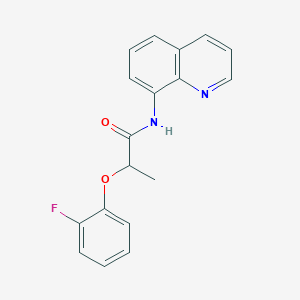
4-chloro-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with specific substituents that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine, such as 3,4-dimethylaniline, under dehydrating conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction, where the benzamide intermediate reacts with a thiophene derivative, such as thiophen-2-ylmethyl chloride, in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, pending further research.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The thiophene group may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(3,4-dimethylphenyl)benzamide: Lacks the thiophene group.
N-(3,4-Dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the chloro group.
4-Chloro-N-phenyl-N-[(thiophen-2-yl)methyl]benzamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
The presence of the chloro, dimethylphenyl, and thiophene groups in 4-chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide imparts unique chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C20H18ClNOS |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNOS/c1-14-5-10-18(12-15(14)2)22(13-19-4-3-11-24-19)20(23)16-6-8-17(21)9-7-16/h3-12H,13H2,1-2H3 |
InChI Key |
QHJJEMJJORPABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,3-dimethyl-2-oxobutyl)-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11332745.png)
![2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11332750.png)


![1-[(3-methylbenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11332768.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332769.png)
![N-(biphenyl-2-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332774.png)
![2-(4-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11332783.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11332796.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11332800.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11332801.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B11332812.png)
